N-(1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a benzothiazole carboxamide group at the C3 position and an ethyl group at the N1 position. The benzothiazole moiety is known for its pharmacological relevance, including roles in analgesic, antimicrobial, and anticancer agents . The 4-hydroxy-2-oxoquinoline scaffold contributes to hydrogen-bonding capabilities, which may influence both crystallinity and biological interactions.
Properties
CAS No. |
300716-43-2 |
|---|---|
Molecular Formula |
C19H15N3O3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c1-2-22-13-9-5-3-7-11(13)16(23)15(18(22)25)17(24)21-19-20-12-8-4-6-10-14(12)26-19/h3-10,23H,2H2,1H3,(H,20,21,24) |
InChI Key |
ADARCKJODGRFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole moiety and a dihydroquinoline framework, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-HIV properties, alongside relevant research findings and case studies.
Structural Features
The compound has the following molecular formula: with a molecular weight of approximately 365.4057 g/mol. The structural components include:
- Benzothiazole Ring : Enhances pharmacological properties.
- Hydroxy Group : Contributes to biological activity.
- Carboxamide Group : Plays a role in binding interactions with biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of hydroxyquinoline and benzothiazole possess significant antibacterial and antifungal activities. For instance:
| Compound Type | Activity Type | Observations |
|---|---|---|
| Hydroxyquinoline Derivatives | Antimicrobial | Effective against various bacterial strains |
| Benzothiazole Derivatives | Antifungal | Inhibition of fungal growth observed |
The unique combination of these moieties in the compound enhances its efficacy compared to other similar compounds lacking these functional groups.
Anticancer Activity
Research indicates that the compound has potential anticancer properties. In vitro studies have evaluated its effects on different cancer cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cells. The results showed moderate inhibitory effects on cell proliferation:
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| SK-Hep-1 | 25 | Moderate |
| MDA-MB-231 | 30 | Moderate |
| NUGC-3 | 28 | Moderate |
These findings suggest that further optimization of the compound could enhance its anticancer activity .
Anti-HIV Activity
The compound's potential as an anti-HIV agent has been explored through docking studies and biological evaluations. It was assessed for its ability to inhibit HIV replication and integrase activity:
| Evaluation Method | Result |
|---|---|
| Docking Studies | High binding affinity |
| Cell-Based Assays | Moderate inhibition at concentrations < 100 µM |
Despite showing some promise in binding studies, significant anti-HIV activity was not observed at lower concentrations, indicating a need for further development and testing .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds with varying modifications to enhance their biological activity:
- Synthesis of Derivatives : A series of N'-arylidene derivatives were synthesized and evaluated for antibacterial and anti-HIV activities. These derivatives demonstrated varying degrees of effectiveness against target pathogens.
- Structural Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the benzothiazole or quinoline rings significantly influenced biological activity. For example, modifications leading to increased hydrophobicity often correlated with enhanced antimicrobial properties .
Scientific Research Applications
Biological Activities
N-(1,3-benzothiazol-2-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibits a range of biological activities:
Antimicrobial Activity :
Research indicates that compounds with similar structures have shown antimicrobial properties. For instance, derivatives of quinoline have been linked to antibacterial effects against various pathogens .
Antiviral Activity :
Docking studies suggest that this compound may bind effectively to targets involved in HIV replication. The unique structural features may enhance its binding affinity compared to other compounds .
Anticancer Potential :
Several studies have highlighted the anticancer properties of quinoline derivatives. The incorporation of the benzothiazole ring is believed to enhance the cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Synthetic Applications
The synthesis of this compound typically involves several steps:
- Formation of Amide : Heating an ester with an arylalkylamine in a solvent like xylene.
- Functionalization : Subsequent reactions to introduce various functional groups that can enhance biological activity.
This compound serves as a precursor for synthesizing other derivatives with potentially improved pharmacological profiles.
Case Studies and Research Findings
Several case studies have been documented regarding the applications of this compound:
Comparison with Similar Compounds
Table 1: Substituent-Driven Activity Comparison
Role of the Benzothiazole Moiety
The 1,3-benzothiazole group is a common pharmacophore in drug design. In Example 1 (), a benzothiazole-linked tetrahydroquinoline-thiazole hybrid showed unspecified biological activity, highlighting the versatility of this moiety in diverse scaffolds. Similarly, 1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide () uses benzothiazole for electronic modulation, though its dihydropyridine core differs from the target’s dihydroquinoline. The benzothiazole group likely enhances π-stacking and hydrogen-bond acceptor capacity, critical for target engagement .
Hydrogen-Bonding and Crystallinity
emphasizes that N–H(hydrazinyl)···N(thiazoyl) hydrogen bonds and offset π-π interactions stabilize benzothiazole sulfonylhydrazides. The target compound’s 4-hydroxy group may similarly participate in intermolecular H-bonding, affecting solubility and crystal packing. Comparatively, N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide () employs bulky adamantyl and pentyl groups, reducing polarity but improving lipid membrane penetration .
Table 2: Intermolecular Interactions and Physical Properties
Preparation Methods
Synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives
The quinolone core is typically prepared via cyclocondensation of ethyl 3-ethoxyacrylate with substituted anilines. For example, ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a key intermediate. This ester is synthesized by refluxing ethyl 3-ethoxyacrylate with N-ethyl-2-aminobenzaldehyde in acetic acid, followed by hydrolysis to yield the free carboxylic acid.
Reaction conditions:
Preparation of 2-Aminobenzothiazole
2-Aminobenzothiazole is synthesized via cyclization of 2-aminothiophenol with cyanogen bromide or via condensation with aldehydes under oxidative conditions. A common method involves reacting 2-aminothiophenol with formic acid and sulfuric acid at 100°C for 4 hours, yielding 2-aminobenzothiazole with >85% purity.
Amidation Strategies for Final Product Synthesis
Direct Amidation in Xylene
A widely cited method involves heating ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with 2-aminobenzothiazole in dry xylene at 150°C for 1 hour. Ethanol byproduct is removed via distillation, and the product precipitates upon cooling.
Procedure:
-
Combine ethyl ester (0.01 mol), 2-aminobenzothiazole (0.01 mol), and dry xylene (5 mL).
-
Reflux at 150°C for 1 hour with azeotropic removal of ethanol.
-
Cool, add ethanol (5 mL), and isolate the precipitate.
Key parameters:
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Melting point | 207–209°C |
Acid Chloride-Mediated Coupling
For higher yields, the carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-aminobenzothiazole in tetrahydrofuran (THF).
Procedure:
-
Reflux 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (0.01 mol) with SOCl₂ (5 mL) for 2 hours.
-
Remove excess SOCl₂ under vacuum.
-
Dissolve the acid chloride in THF, add 2-aminobenzothiazole (0.012 mol), and stir at 25°C for 6 hours.
Key parameters:
| Parameter | Value |
|---|---|
| Yield | 89–92% |
| Reaction time | 6 hours |
Optimization and Mechanistic Insights
Solvent Effects on Amidation
Comparative studies show that xylene outperforms DMF or toluene in direct amidation due to its high boiling point and azeotropic ethanol removal. Polar aprotic solvents like DMF lead to solvate formation, complicating purification.
Catalytic Approaches
While uncatalyzed reactions dominate literature, trials with p-toluenesulfonic acid (PTSA, 5 mol%) in xylene reduce reaction time to 30 minutes with minimal yield improvement (≤3%).
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Designing a Multi-Step Synthetic Route Q: What synthetic strategies are recommended for constructing the quinoline-benzothiazole core of this compound? A: The synthesis involves sequential cyclization, functionalization, and coupling steps. Key steps include:
- Cyclization : Use precursors like anthranilic acid derivatives under acidic/basic conditions to form the dihydroquinoline-2-oxo core .
- Benzothiazole Coupling : Introduce the benzothiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Ethyl Group Introduction : Alkylation with ethyl halides under controlled pH to avoid over-alkylation .
- Purification : Employ flash chromatography (CH₂Cl₂/EtOH gradients) and recrystallization (EtOH/H₂O) to isolate intermediates .
Structural Characterization Q: Which spectroscopic methods are essential for confirming the compound’s structure? A: Use a combination of:
- ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group δ ~1.2–1.4 ppm, hydroxy proton δ ~10–12 ppm) and carbonyl signals (C=O δ ~165–175 ppm) .
- FTIR : Confirm hydroxyl (ν ~3200–3400 cm⁻¹) and carbonyl (ν ~1675–1720 cm⁻¹) functionalities .
- Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS (e.g., [M+H]+ or [M]+ peaks) .
Preliminary Bioactivity Screening Q: How should researchers conduct initial antimicrobial activity assessments? A: Follow standardized protocols:
- Microdilution Assay : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using 96-well plates. Determine MIC/MBC values via optical density (OD₆₅₅ nm) after 24 h incubation at 37°C .
- Fungal Assays : Evaluate activity against Candida albicans using similar methods, with Sabouraud dextrose broth .
Advanced Research Questions
Optimizing Synthetic Yield and Scalability Q: How can reaction conditions be modified to improve yield in scaled-up synthesis? A: Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for cyclization efficiency .
- Continuous Flow Reactors : Enhance mixing and heat transfer for intermediates prone to degradation .
- Solvent Optimization : Replace EtOH with DMF or THF for better solubility of hydrophobic intermediates .
Resolving Contradictory Bioassay Data Q: How to address discrepancies between in vitro activity and computational docking predictions? A:
- Re-evaluate Assay Conditions : Confirm inoculum purity, solvent effects (e.g., DMSO concentration ≤5%), and pH stability .
- Docking Validation : Use mutagenesis studies (e.g., bacterial target gene knockouts) to verify binding site hypotheses .
- Physicochemical Profiling : Assess compound solubility (via HPLC) and membrane permeability (Caco-2 assays) to rule out false negatives .
Structure-Activity Relationship (SAR) Studies Q: What substituent modifications enhance target specificity against bacterial vs. fungal pathogens? A:
- Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 6 to boost Gram-positive activity .
- Quinoline Core Alterations : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to improve antifungal potency .
- Bioisosteric Replacement : Substitute the hydroxy group with methoxy or acetoxy to modulate solubility and bioavailability .
Metabolic Stability and Toxicity Profiling Q: What in vitro models assess metabolic stability for this compound? A:
- Liver Microsome Assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- Ames Test : Evaluate mutagenicity using Salmonella typhimurium TA98 and TA100 strains .
Target Engagement Validation Q: How to confirm interaction with bacterial DNA gyrase or fungal lanosterol demethylase? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
